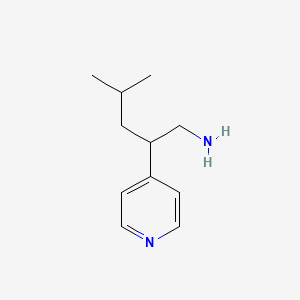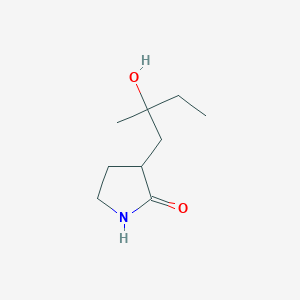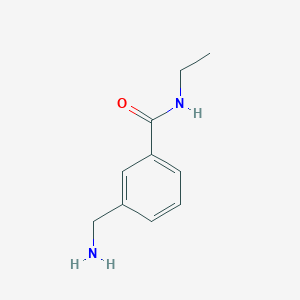![molecular formula C10H12N4 B13185535 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid and sulfuric acid for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential as an antitumor agent due to its ability to inhibit specific enzymes like CDK2.
Industry: It is explored for its photophysical properties and potential use in materials science.
Wirkmechanismus
The mechanism of action of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine involves its interaction with molecular targets such as enzymes. For instance, it inhibits CDK2 by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Explored for its thermal stability and energetic material properties.
Uniqueness
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine is unique due to its specific structural features that allow for diverse chemical modifications and its significant potential in medicinal chemistry as an enzyme inhibitor.
Eigenschaften
Molekularformel |
C10H12N4 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
3-pyrrolidin-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H12N4/c1-3-12-10-9(7-13-14(10)5-1)8-2-4-11-6-8/h1,3,5,7-8,11H,2,4,6H2 |
InChI-Schlüssel |
RSQYBZCJSCAWIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=C3N=CC=CN3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)



![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)






![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)

